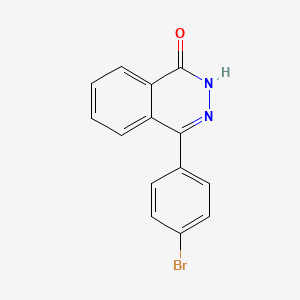

4-(4-溴苯基)酞嗪-1(2h)-酮

描述

Synthesis Analysis

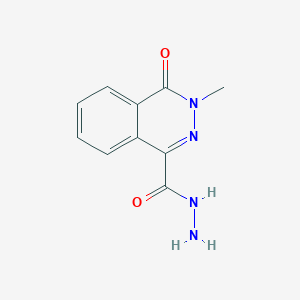

The synthesis of phthalazinone derivatives has been extensively studied, with various methods being developed for their efficient production. A notable method involves the ultrasound-promoted, catalyst-free one-pot synthesis utilizing 1-butyl-3-methylimidazolium bromide as a reaction medium. This approach enables the synthesis of 2H-indazolo[2,1-b]phthalazine-triones, showcasing the versatility and efficiency of modern synthetic techniques in producing phthalazinone derivatives (Shekouhy & Hasaninejad, 2012). Additionally, the palladium-catalyzed isocyanide insertion method has been employed for the synthesis of 4-aminophthalazin-1(2H)-ones, further illustrating the adaptability and breadth of synthetic strategies for these compounds (Vlaar et al., 2013).

Molecular Structure Analysis

The molecular structure of 4-(4-Bromophenyl)phthalazin-1(2h)-one derivatives has been elucidated through various analytical techniques, including NMR and molecular modeling studies. These studies provide insights into the structural features critical for their biological activity and interaction with biological targets. For instance, novel 4-substituted-2(1H)-phthalazinone derivatives have been designed and synthesized, with their structures established using spectral analyses (Khalil et al., 2013).

Chemical Reactions and Properties

Phthalazinone derivatives undergo a variety of chemical reactions, forming the basis for the development of novel compounds with potential therapeutic applications. For example, the identification of the 2-phenylphthalazin-1(2H)-one scaffold as a core structure for the design of selective human A3 adenosine receptor antagonists highlights the chemical reactivity and utility of phthalazinones in medicinal chemistry (Poli et al., 2011).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. Research into polymers derived from phthalazinone compounds, for example, has revealed that these materials exhibit high thermal and oxidative stability, making them suitable for advanced material applications (Berard et al., 1994).

Chemical Properties Analysis

The chemical properties of phthalazinones, including reactivity, electrophilicity, and potential for functionalization, underpin their utility in synthetic organic chemistry and drug discovery. For instance, the development of greener synthesis methods for phthalazinone derivatives emphasizes the importance of environmentally compatible chemical processes in the generation of compounds with antimicrobial properties (Sakram et al., 2019).

科学研究应用

1. 环境监测

4-(4-溴苯基)酞嗪-1(2h)-酮衍生物已用于环境监测。Wakshe 等人 (2021) 的一项研究证明了酞嗪衍生物在创建荧光有机纳米片中的应用。这些纳米片在选择性和灵敏地检测水中的 Cr6+ 和 Mn7+ 离子方面很有效,展示了它们在环境污染物监测中的潜力 (Wakshe 等人,2021 年)。

2. 在癌症研究中的潜力

研究表明 4-(4-溴苯基)酞嗪-1(2h)-酮衍生物在癌症治疗中具有潜力。Wakshe 等人 (2020) 在 2020 年的一项研究中讨论了基于酞嗪衍生物的纳米薄片的合成,该纳米薄片表现出有希望的抗癌特性。这些发现为在医学领域(特别是纳米抗癌剂的开发)中使用这些化合物提供了一条新途径 (Wakshe 等人,2020 年)。

3. 聚合物科学应用

酞嗪酮部分(包括 4-(4-溴苯基)酞嗪-1(2h)-酮)已在聚合物科学中得到探索。Dong 等人 (2014) 合成了一个带有烯丙基的酞嗪酮单体,然后将其用于缩聚过程中。这项研究强调了这些化合物在创造具有增强性能(例如增加热稳定性和耐溶剂性)的新型聚合材料方面的潜力 (Dong & Jian,2014)。

安全和危害

属性

IUPAC Name |

4-(4-bromophenyl)-2H-phthalazin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)14(18)17-16-13/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZISOEGMOUGUEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351032 | |

| Record name | 4-(4-bromophenyl)phthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)phthalazin-1(2h)-one | |

CAS RN |

76462-38-9 | |

| Record name | 4-(4-bromophenyl)phthalazin-1(2h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269852.png)

![5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269854.png)

![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)

![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)